molecular formula C21H19ClN2O3S2 B2629902 (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone CAS No. 2034530-44-2

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone

Cat. No. B2629902
M. Wt: 446.96
InChI Key: GPOHWHWHUCMRAG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

On account of its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .

Scientific Research Applications

Synthesis and Characterization

  • Novel compounds with structural motifs similar to the chemical have been synthesized and characterized using various techniques such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. These studies have focused on understanding the structural properties, optimization, and theoretical vibrational spectra through density functional theory (DFT) calculations. The studies also explored the effects of electron-withdrawing groups on molecular structure and the thermodynamic stability and reactivity of the compounds in different states (Shahana & Yardily, 2020).

Molecular Docking and Biological Activity

  • Molecular docking studies have been conducted to predict the interaction of similar compounds with biological targets, aiding in the understanding of their antibacterial activities. These studies use computational methods to simulate the binding between these chemical compounds and proteins, providing insights into their potential therapeutic applications (Shahana & Yardily, 2020).

Synthesis of Derivatives and Crystal Structures

  • Research on the synthesis of 2,4,5-trisubstituted thiazole derivatives and their molecular structures determined by single crystal X-ray diffraction methods has been reported. These studies contribute to the field by offering detailed insights into the molecular architecture of these compounds and their potential as scaffolds for further chemical modifications (Heydari et al., 2016).

Antimicrobial and Analgesic Activity

  • Some related compounds have been tested for antimicrobial and analgesic activities, showing promising results. These findings highlight the potential of these chemical structures in developing new therapeutic agents with specific biological activities (Jayanna et al., 2013).

Catalysis and Synthesis Efficiency

  • Studies have also focused on improving synthesis methods for related compounds, using catalysis to enhance reaction efficiency and yield. These investigations are crucial for making the synthesis process more viable for large-scale production (Salari et al., 2017).

properties

IUPAC Name

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S2/c22-17-9-5-4-8-16(17)19-10-11-24(12-13-29(19,26)27)21(25)18-14-28-20(23-18)15-6-2-1-3-7-15/h1-9,14,19H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOHWHWHUCMRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone

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